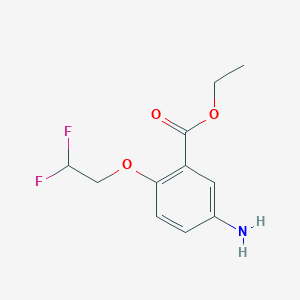
Ethyl 5-amino-2-(2,2-difluoroethyl)oxy-benzoate
Cat. No. B8573009
M. Wt: 245.22 g/mol
InChI Key: CDKRZDZKDFMFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08951999B2
Procedure details


A mixture of ethyl 2-(2,2-difluoroethyl)oxy-5-nitro-benzoate (600 mg, 2.18 mmol) and 80 mg 10% Pd/C in 30 mL MeOH was stirred for 6.5 h under an atmosphere of hydrogen (3 bar). After filtration and concentration i. vac. the subtitle compound was obtained. Yield: 500 mg, (94%). MS [M+H]+=246; TLC: Rf=0.2 (silica gel, DCM:EtOH 99:1).
Name
ethyl 2-(2,2-difluoroethyl)oxy-5-nitro-benzoate
Quantity
600 mg
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][CH:2]([F:19])[CH2:3][O:4][C:5]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8]>CO.[Pd]>[NH2:16][C:13]1[CH:14]=[CH:15][C:5]([O:4][CH2:3][CH:2]([F:1])[F:19])=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8]
|
Inputs


Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 6.5 h under an atmosphere of hydrogen (3 bar)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration and concentration i
|
Outcomes


Product
Details
Reaction Time |
6.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=CC(=C(C(=O)OCC)C1)OCC(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
